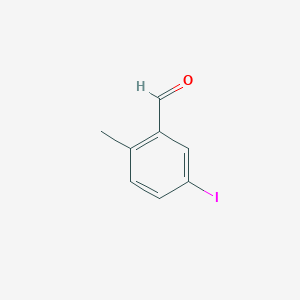

5-Iodo-2-methylbenzaldehyde

Overview

Description

5-Iodo-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7IO . It is used in various scientific industries and has potential applications as a pharmaceutical intermediate.

Molecular Structure Analysis

The molecular structure of 5-Iodo-2-methylbenzaldehyde can be represented by the InChI code:1S/C8H7IO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 . This indicates that the compound consists of a benzene ring with an iodine atom and a methyl group attached to it. Physical And Chemical Properties Analysis

5-Iodo-2-methylbenzaldehyde is a solid at room temperature . It has a molecular weight of 246.05 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Chemical Reactions

Directing Group in Arylation : 5-Iodo-2-methylbenzaldehyde derivatives can be synthesized from 2-methylbenzaldehyde and iodobenzene through a C(sp(3))-H activation process. Acetohydrazone, formed between 2-benzylbenzaldehyde and acetohydrazine, acts as a transient directing group in this reaction, showing remarkable effectiveness in directing the synthesis with good yields (Ma, Lei, & Hu, 2016).

Synthesis of Bioactive Compounds : 5-Iodo-2-methylbenzaldehyde has been used in the synthesis of various bioactive compounds. For instance, it was involved in the synthesis of an isochroman analogue of the michellamines, showing potential for applications in pharmaceutical chemistry and materials science (Koning, Michael, & Otterlo, 1999).

Chemical Properties and Analysis

Molecular and Spectroscopic Analysis : The chemical properties of similar compounds, like 5-fluoro-2-methylbenzaldehyde, have been studied through various techniques including FT-IR, FT-Raman spectroscopy, and density functional theory calculations. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties (Iyasamy, Varadharajan, & Sivagnanam, 2016).

Photochemical Studies : The wavelength dependence of light-induced cycloadditions in similar compounds, such as o-methylbenzaldehydes, was studied to understand the mechanism of photochemical reactions. This research is crucial for designing effective reactions in photochemistry and photophysics (Menzel et al., 2017).

Applications in Material Science

Synthesis of Fluorescent Sensors : Compounds like 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde have been developed as highly selective fluorescent pH sensors. These types of sensors have applications in studying biological organelles (Saha et al., 2011).

Electrochemical Studies : Electrochemical behavior of polymers functionalized with Schiff bases, including derivatives of 2-hydroxy-5-methylbenzaldehyde, has been investigated. These studies are significant for understanding the electroactivity of these polymers in various applications (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Reaction Mechanisms : The reaction mechanism of 2-methylbenzaldehyde acetalization with methanol has been explored using ab initio studies. Understanding these mechanisms is vital for the development of synthetic strategies and catalysis (Yusuf & Nasution, 2022).

Safety and Hazards

5-Iodo-2-methylbenzaldehyde is associated with certain hazards. The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation when handling the compound .

properties

IUPAC Name |

5-iodo-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSUBBGMCCOXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80727142 | |

| Record name | 5-Iodo-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methylbenzaldehyde | |

CAS RN |

65874-26-2 | |

| Record name | 5-Iodo-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)

![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3148775.png)

![(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3148780.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B3148797.png)

![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)